3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study reports the synthesis of azetidinone analogues, which are structurally related to 3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. These compounds demonstrated significant antimicrobial and antituberculosis activities, suggesting potential applications in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antibacterial and Antifungal Activities
Another research synthesized derivatives structurally related to the compound, which showed promising antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Baldaniya & Patel, 2009).
Antitumor Activity
The compound's structural analogues have been explored for their antitumor properties. For instance, derivatives of pyrimidinyl pyrazole demonstrated significant cytotoxicity against various tumor cell lines, highlighting potential applications in cancer therapy (Naito et al., 2005).
Binding Properties with Biological Molecules
Studies have also examined the interaction of similar compounds with biological molecules. For example, a study investigated the binding of p-hydroxycinnamic acid derivatives with bovine serum albumin, providing insights into the biological interactions of these compounds (Meng et al., 2012).
Anti-inflammatory and Analgesic Activities
Research on pyrimidine derivatives has shown significant anti-inflammatory and analgesic properties. This suggests the potential therapeutic application of such compounds in managing pain and inflammation (Selvam et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is the extracellular signal-regulated kinases ERK1/2 . ERK1/2 are essential nodes within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound acts as an inhibitor of ERK1/2 . It selectively inhibits ERK kinase activity, thereby disrupting the signaling cascade .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling cascade . This pathway is crucial for cell proliferation and survival, and its disruption can lead to the inhibition of these processes .
Pharmacokinetics
It is described as an orally bioavailable small molecule , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of ERK1/2 by this compound leads to the disruption of the RAS/RAF/MEK/ERK signaling cascade . This disruption can inhibit cell proliferation and survival, potentially leading to the death of cancer cells .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-13-7-11(1-3-14(13)18)2-4-16(23)22-8-12(9-22)21-15-5-6-19-10-20-15/h1,3,5-7,10,12H,2,4,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVKLLHPCGQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.